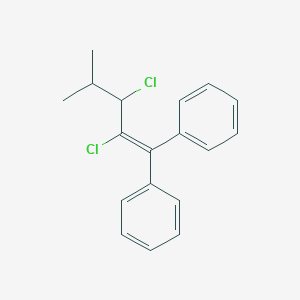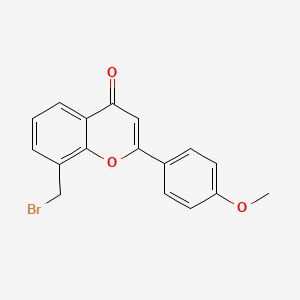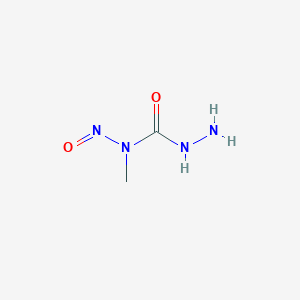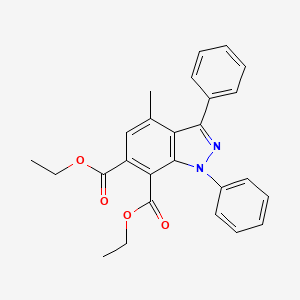
1,1'-(2,3-Dichloro-4-methylpent-1-ene-1,1-diyl)dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(2,3-Dichloro-4-methylpent-1-ene-1,1-diyl)dibenzene is an organic compound characterized by the presence of two benzene rings attached to a central pentene chain with dichloro and methyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dichloro-4-methylpent-1-ene-1,1-diyl)dibenzene typically involves the chlorination of a suitable precursor, such as a pentene derivative, followed by the introduction of benzene rings. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the precursor is subjected to chlorination in the presence of a catalyst. The reaction mixture is then purified through distillation or recrystallization to isolate the target compound.
化学反应分析
Types of Reactions
1,1’-(2,3-Dichloro-4-methylpent-1-ene-1,1-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of new compounds with substituted functional groups.
科学研究应用
1,1’-(2,3-Dichloro-4-methylpent-1-ene-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1’-(2,3-Dichloro-4-methylpent-1-ene-1,1-diyl)dibenzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
1,1’-(4-Methyl-2-pentene-2,4-diyl)dibenzene: Similar structure with variations in the position of substituents.
1,4-Dichlorobut-2-ene: A simpler compound with fewer carbon atoms and different substitution patterns.
4-Methyl-1-pentene: Lacks the benzene rings and has a simpler structure.
Uniqueness
1,1’-(2,3-Dichloro-4-methylpent-1-ene-1,1-diyl)dibenzene is unique due to its specific arrangement of dichloro and methyl substituents on the pentene chain, as well as the presence of two benzene rings
属性
CAS 编号 |
88074-09-3 |
|---|---|
分子式 |
C18H18Cl2 |
分子量 |
305.2 g/mol |
IUPAC 名称 |
(2,3-dichloro-4-methyl-1-phenylpent-1-enyl)benzene |
InChI |
InChI=1S/C18H18Cl2/c1-13(2)17(19)18(20)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,17H,1-2H3 |
InChI 键 |
OCWZSCWIBVFHCO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=C(C1=CC=CC=C1)C2=CC=CC=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[1-(1,3-Dioxolan-2-yl)-6-methylcyclohex-3-en-1-yl]propanenitrile](/img/structure/B14399685.png)

![5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14399696.png)
![5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14399697.png)

![(4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14399714.png)



![Trimethyl[(6-methylhepta-2,4-dien-2-yl)oxy]silane](/img/structure/B14399737.png)

![Trimethyl[(1-propoxyhex-1-EN-1-YL)oxy]silane](/img/structure/B14399749.png)

